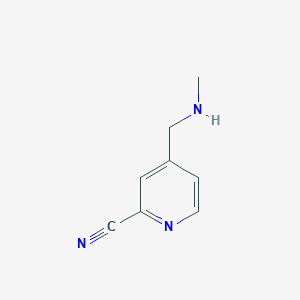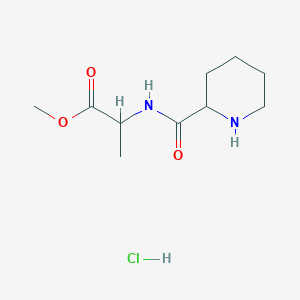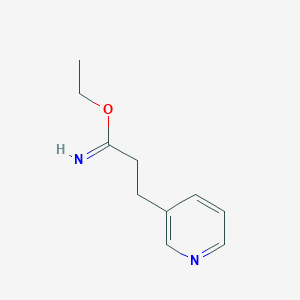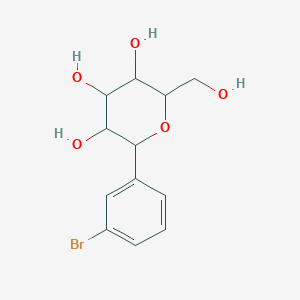![molecular formula C34H30O15 B12438047 3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)
3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tricaffeoylquinic acid is a natural polyphenolic compound found in various plants, including sweet potatoes and coffee beans. It is known for its antioxidant, anti-inflammatory, and neuroprotective properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-tricaffeoylquinic acid typically involves the esterification of quinic acid with caffeic acid. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production often involves extraction from natural sources. For instance, leaves of Ipomoea batatas (sweet potato) are extracted with water-containing alcohol, followed by concentration and purification using column chromatography . Another method involves heating plant materials from the Convolvulaceae or Asteraceae families to 100°C or higher within 30 seconds to produce a 3,4,5-tricaffeoylquinic acid-containing material .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Tricaffeoylquinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: It can undergo esterification and transesterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Catalysts like DMAP and reagents like DCC are employed for esterification.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Simpler phenolic compounds.
Substitution: Various esterified products.
Scientific Research Applications
3,4,5-Tricaffeoylquinic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polyphenolic chemistry and antioxidant mechanisms.
Biology: Investigated for its role in promoting neurogenesis and protecting against oxidative stress.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
The mechanism of action of 3,4,5-tricaffeoylquinic acid involves several molecular targets and pathways:
Neuroprotection: It exerts neuroprotective effects by upregulating glycolytic enzymes and increasing ATP production, thereby preventing amyloid β-induced cell death.
Anti-inflammatory: It inhibits the production of inflammatory mediators by suppressing the activation of Akt and NF-κB pathways.
Antioxidant: It reduces the formation of reactive oxygen species and prevents GSH depletion, protecting cells from oxidative damage.
Comparison with Similar Compounds
3,4,5-Tricaffeoylquinic acid is unique among caffeoylquinic acids due to its specific arrangement of caffeoyl groups. Similar compounds include:
3,5-Dicaffeoylquinic acid: Known for its neuroprotective effects but with different molecular targets.
4,5-Dicaffeoylquinic acid: Exhibits antioxidant properties but less potent than 3,4,5-tricaffeoylquinic acid.
Chlorogenic acid: A well-known antioxidant found in coffee, but with a simpler structure.
Properties
IUPAC Name |
3,4,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1-hydroxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(46,33(44)45)17-28(48-30(42)11-5-19-2-8-22(36)25(39)14-19)32(27)49-31(43)12-6-20-3-9-23(37)26(40)15-20/h1-15,27-28,32,35-40,46H,16-17H2,(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFXTKGAKYAFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B12437969.png)
![1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437977.png)



![1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12438017.png)

![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)


![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)


